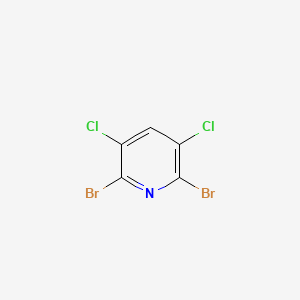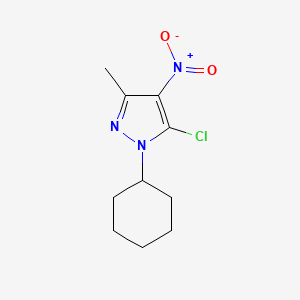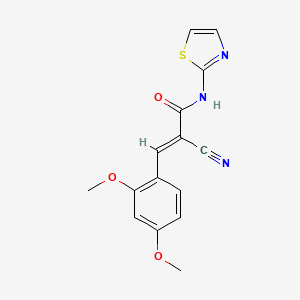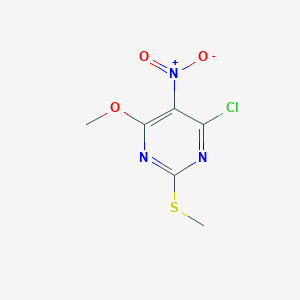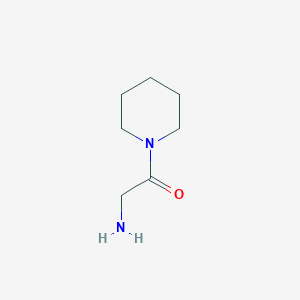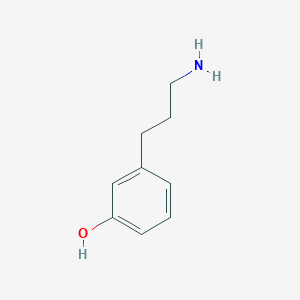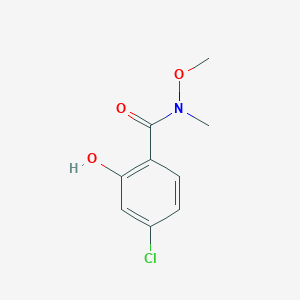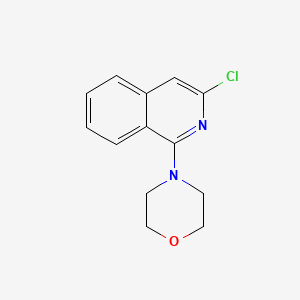
3-Chloro-1-(morpholinyl)-1-ylisoquinoline
Vue d'ensemble
Description
3-Chloro-1-(morpholinyl)-1-ylisoquinoline (3CMQ) is an organochlorine compound that has been studied for its potential use in various scientific research applications. It has a unique molecular structure, consisting of a morpholinyl group attached to an isoquinoline ring, and has been found to possess a number of biochemical and physiological effects.
Applications De Recherche Scientifique
3-Chloro-1-(morpholinyl)-1-ylisoquinoline has been studied for its potential use in various scientific research applications. It has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes it a potential therapeutic agent for the treatment of Alzheimer’s disease and other neurological disorders. In addition, this compound has been studied for its potential use in cancer research, as it has been found to inhibit the growth of certain cancer cell lines.
Mécanisme D'action
The mechanism of action of 3-Chloro-1-(morpholinyl)-1-ylisoquinoline is not yet fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition results in an increase in acetylcholine levels in the brain, which is thought to be beneficial in the treatment of Alzheimer’s disease and other neurological disorders.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to inhibit the growth of certain cancer cell lines, as well as to reduce inflammation and oxidative stress. In addition, this compound has been found to possess anticonvulsant, anxiolytic, and antidepressant properties.
Advantages and Limitations for Laboratory Experiments
This compound has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and can be isolated from reaction mixtures using column chromatography. In addition, it has a relatively low toxicity, making it safe for use in animal models. However, this compound is not water soluble, which can make it difficult to administer in laboratory experiments.
Orientations Futures
The potential future directions for 3-Chloro-1-(morpholinyl)-1-ylisoquinoline include further research into its mechanism of action, as well as its potential therapeutic applications. In addition, further research into its biochemical and physiological effects could lead to the development of new treatments for a variety of diseases. Finally, further research into its synthesis method could lead to the development of more efficient and cost-effective synthesis routes.
Propriétés
IUPAC Name |
4-(3-chloroisoquinolin-1-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c14-12-9-10-3-1-2-4-11(10)13(15-12)16-5-7-17-8-6-16/h1-4,9H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQWLASQZORSAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=CC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



